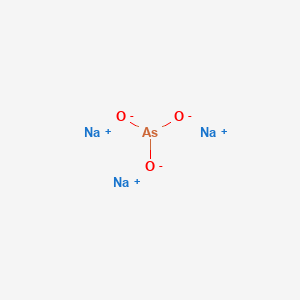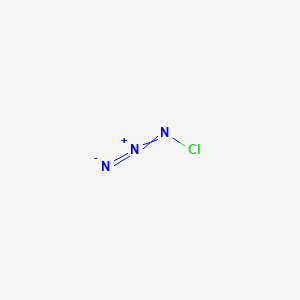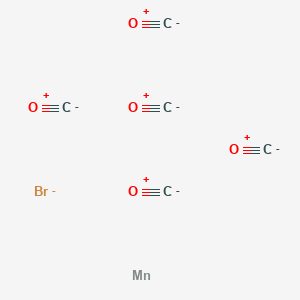
2-Quinoxalineacetonitrile
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of quinoxaline derivatives, including those related to 2-Quinoxalineacetonitrile, typically involves various strategies, such as condensation reactions, catalyst-free synthesis, and reactions under specific conditions like microwave irradiation. For example, Dhiman et al. (2019) reported a rapid microwave-assisted, catalyst-free, three-component synthesis of various 2-anilinoquinolines from quinoline N-oxides and aryldiazonium salts in acetonitrile, highlighting acetonitrile's role as a nitrogen source and the formation of two new C-N bonds via the formal [3 + 2] cycloaddition reaction (Dhiman, Chandra, Kumar, & Sharma, 2019).
Molecular Structure Analysis
The molecular structure of quinoxaline derivatives is often elucidated using spectroscopic techniques and computational studies. For instance, Al-Ahmary et al. (2018) synthesized a novel quinoline derivative and characterized its structure using infrared spectra, NMR spectra, and density functional theory (DFT) computations, revealing the compound's stability based on hydrogen bonding and charge transfer interactions (Al-Ahmary, Mekheimer, Al-Enezi, Hamada, & Habeeb, 2018).
Chemical Reactions and Properties
Quinoxaline derivatives undergo various chemical reactions, including oxidation and regioselective synthesis, to form new compounds with potential biological activities. Troian-Gautier et al. (2013) described an efficient oxidation reaction of quinoxaline-core-containing compounds using [bis(trifluoroacetoxy)iodo]benzene, converting them into corresponding quinoxalinediones in good yields at room temperature (Troian-Gautier, De Winter, Gerbaux, & Moucheron, 2013).
Wissenschaftliche Forschungsanwendungen
Pesticidal Activities : Quinoxaline derivatives exhibit significant herbicidal, fungicidal, and insecticidal activities. Certain compounds, like 2-(6-methoxy-2-oxo-3-phenylquinoxalin-1(2H)-yl)acetonitrile, demonstrate broad-spectrum fungicidal activity against plant pathogens and also possess insecticidal activity. These compounds are being explored for their potential in developing new pesticides (Liu et al., 2020).
Synthesis and Catalysis : Research has demonstrated efficient synthesis of biologically active quinoxalines using Ni-nanoparticles as catalysts. This approach offers advantages in terms of reaction time, yield, and recyclability, highlighting the role of quinoxaline in synthetic chemistry (Kumar et al., 2008).
Sensors and Detection : Quinoxaline derivatives have been used to develop sensors for metal ions like zinc and cadmium. These compounds show selective fluorescence in the presence of specific ions, making them useful in detecting and monitoring these metals in various environments (Song et al., 2013).
Medicinal Applications : Quinoxaline derivatives have a range of pharmacological effects, including antibacterial, antiviral, and antifungal properties. They are being researched for their potential in treating diseases such as AIDS, schizophrenia, and certain cancers (Khatoon & Abdulmalek, 2021).
Corrosion Inhibition : Some quinoline derivatives, closely related to quinoxalines, have been identified as effective corrosion inhibitors for metals like mild steel in acidic mediums. Their adsorption on metal surfaces is a key factor in their inhibitory action (Singh et al., 2016).
Energy Storage : Quinoxalines have been studied for their electrochemical properties, particularly in the context of energy storage. The coordination of electrolyte constituents to quinoxalines can modulate their electrochemical behavior, indicating potential applications in developing new materials for energy storage (Carino et al., 2015).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-quinoxalin-2-ylacetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3/c11-6-5-8-7-12-9-3-1-2-4-10(9)13-8/h1-4,7H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYSRPUZNTHPOHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00302910 | |
| Record name | 2-Quinoxalineacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00302910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Quinoxalineacetonitrile | |
CAS RN |
14068-13-4 | |
| Record name | 2-Quinoxalineacetonitrile | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155196 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Quinoxalineacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00302910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(quinoxalin-2-yl)acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















